molecular formula C22H29N3O4S B2624667 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide CAS No. 897611-05-1

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2624667
CAS RN: 897611-05-1
M. Wt: 431.55
InChI Key: UTUABLDFYMVSTK-UHFFFAOYSA-N
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Description

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been the subject of comparative analysis with other arylpiperazine based alpha1-adrenergic receptors antagonists .


Synthesis Analysis

The synthesis of this compound involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the conjugation of a chloroacetylated derivative of 1- with trisubsituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .


Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis requires advanced techniques such as in silico docking and molecular dynamics simulations . These techniques have been used to identify promising lead compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, aza-Michael addition, and cleavage reactions . These reactions are crucial for the formation of the piperazine ring and the attachment of various functional groups .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound , being a piperazine derivative, can be synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.

Neuroprotective Potential

A study has shown that a piperazine derivative has protective effects against aluminium-induced neurotoxicity . This suggests that our compound could potentially be used in research related to neurodegenerative disorders like Alzheimer’s disease.

Acetylcholinesterase Inhibitor

The compound has been found to be a potential acetylcholinesterase inhibitor (AChEI) . AChEIs are drugs that increase the levels of acetylcholine, a neurotransmitter, by inhibiting the enzyme that breaks it down. They are used in the treatment of diseases like Alzheimer’s and Parkinson’s.

Antioxidant Activity

The compound has been found to prevent lipid peroxidation and protein damage, and it also changes the levels of endogenous antioxidant enzymes . This suggests that it could be used in research related to oxidative stress and related diseases.

Behavioral and Neurochemical Indices Improvement

In vivo studies have shown that treatment with a piperazine derivative improved alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . This suggests that the compound could be used in research related to behavior and neurochemistry.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide interacts with its target, the alpha1-adrenergic receptors, by binding to them. This compound has shown a high affinity for these receptors, with binding affinity in the range of 22 nM to 250 nM .

Biochemical Pathways

The interaction of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide with the alpha1-adrenergic receptors affects the downstream signaling pathways of these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide’s action include the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in various parts of the body .

Future Directions

The compound has shown promising results in preliminary studies, particularly in relation to alpha1-adrenergic receptors . Future research could focus on further exploring its therapeutic potential and pharmacokinetic profile .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-8-9-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-4-5-7-21(20)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUABLDFYMVSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

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